2-Methoxynicotinonitrile
Overview
Description
2-Methoxynicotinonitrile (2-MN) is a nitrile compound that is primarily used in scientific research applications. It has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research. 2-MN is a versatile molecule that has been used in the synthesis of a variety of other compounds, including pharmaceuticals and other biologically active molecules. In addition, 2-MN has been used as a reagent in various biochemical and physiological studies.
Scientific Research Applications
Spectroscopic Analysis and Molecular Docking Studies
- A study by Eşme (2021) on a derivative of 2-Methoxynicotinonitrile focused on its spectroscopic properties and potential as an anticancer agent. Using spectroscopic techniques like proton nuclear magnetic resonance and Fourier transform infrared spectroscopy, the study explored the compound's optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties. The research suggests that the nitrogen atom of the nitrile group is prone to electrophilic attack, indicating its utility in non-linear optical material studies. Additionally, molecular docking studies suggest its potential as an anticancer agent (Eşme, 2021).
Radiopharmaceutical Applications
- Saadati and Ahmadi (2016) discussed the use of a compound similar to 2-Methoxynicotinonitrile, Technetium 99m 2-methoxy isobutyl isonitrile, in radiopharmaceuticals. The study highlights its accumulation in viable myocardial tissue and its suitability for myocardial perfusion studies. It emphasizes the development of a new technique using ultrasound irradiation for preparing 99mTc-MIBI in clinical practice, which could be significant for emergency situations in nuclear medicine departments (Saadati & Ahmadi, 2016).
Corrosion Inhibition
- Research by Ansari, Quraishi, and Singh (2015) explored the inhibition effects of pyridine derivatives, including compounds related to 2-Methoxynicotinonitrile, on steel corrosion. The study found that these derivatives showed high inhibition efficiency, suggesting their potential use as corrosion inhibitors in industrial applications (Ansari, Quraishi, & Singh, 2015).
Synthesis and Fluorescence Properties
- A study by Suwunwong, Chantrapromma, and Fun (2013) on a 2-Methoxynicotinonitrile derivative emphasized its synthesis and characterization, including its strong blue fluorescence properties. The compound's high thermal stability and fluorescent properties suggest potential applications in materials science, particularly in the development of luminescent materials (Suwunwong, Chantrapromma, & Fun, 2013).
Drug Delivery Systems
- León et al. (2017) investigated the use of 2-Methoxyestradiol, a derivative of 2-Methoxynicotinonitrile, in drug delivery systems. The study focused on coating titanium dioxide nanoparticles with polyethylene glycol to enhance the clinical application of this antit
Anticancer Research
- Studies by Gorska et al. (2014, 2015, 2016) explored the anticancer effects of 2-Methoxyestradiol on osteosarcoma cells and hippocampal HT22 cell lines. The research revealed that 2-Methoxyestradiol could induce cell death in cancer cells, potentially acting as a neurotoxin. This dual nature of 2-Methoxyestradiol suggests its significant role in anticancer mechanisms, offering insights into the overlapping pathways of neurodegenerative diseases and cancer (Gorska et al., 2014), (Gorska et al., 2015), (Gorska et al., 2016).
Molecular and Spectroscopic Studies
- Ahipa et al. (2014) conducted molecular and spectroscopic studies on a derivative of 2-Methoxynicotinonitrile. Their research on this potential blue light-emitting material provides valuable information on its spectral characteristics and molecular structure, which is crucial for applications in optical materials and light-emitting diodes (Ahipa et al., 2014).
properties
IUPAC Name |
2-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWZCGMZILLKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291126 | |
Record name | 2-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxynicotinonitrile | |
CAS RN |
7254-34-4 | |
Record name | 2-Methoxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7254-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 73298 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7254-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxynicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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